イトールA

概要

説明

Itol A is a natural organic compound belonging to the class of monoterpenes. It is primarily found in beneole and rosin. Itol A is a colorless to pale yellow oily liquid with a distinct smell and taste. At room temperature, it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . Itol A is known for its potential as a plant-based insecticide, particularly against pests like the tobacco cutworm (Spodoptera litura) and the fall armyworm (Spodoptera frugiperda) .

科学的研究の応用

Itol A has a wide range of scientific research applications, including:

Chemistry: Itol A is used as a starting material for the synthesis of other compounds with similar properties.

Biology: Itol A exhibits bioactivity against various insect pests, making it a valuable compound in pest management

Medicine: Research is ongoing to explore the potential medicinal properties of Itol A, particularly its effects on biological pathways.

Industry: Itol A is used in the production of flavors, fragrances, and as a solvent in the dye industry.

作用機序

Target of Action

Itol A, an isoryanodane diterpenoid, has been found to interact significantly with the Juvenile Hormone-Binding Protein (JHBP) . JHBP plays a vital role in Juvenile Hormone (JH) transport .

Mode of Action

Itol A interacts with its target, JHBP, by significantly downregulating its expression level . This interaction leads to an impediment in the transport of the Juvenile Hormone, a crucial hormone for insect growth and development .

Biochemical Pathways

The primary biochemical pathway affected by Itol A is the Juvenile Hormone signaling pathway . By downregulating the expression of JHBP, Itol A disrupts the normal transport of the Juvenile Hormone, thereby affecting the normal functioning of this pathway .

Result of Action

The main result of Itol A’s action is the inhibition of the growth and development of Spodoptera frugiperda, a species of moth . This is achieved mainly through the hijacking of JHBP, which leads to a decrease in the activity of Itol A .

生化学分析

Biochemical Properties

Itol A interacts with several enzymes and proteins within the biochemical reactions of insects. For instance, it has been observed to inhibit the activities of α-amylase, general protease, superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) in the tobacco cutworm . Conversely, the activities of lipase, carboxylesterase (CarE), glutathione S-transferase (GST), and cytochrome P450 monooxygenase (P450) were increased .

Cellular Effects

In cellular processes, Itol A has shown to exert significant effects. It exhibits larvicidal activity against the third instar larvae in a concentration-dependent manner . It also inhibits insect growth, as reflected by long developmental periods, low-quality pupae, and various abnormalities .

Molecular Mechanism

The molecular mechanism of Itol A involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: Itol A can be synthesized through the extraction of natural sources such as Dragon brain or rosin. The extraction methods include distillation and solvent extraction. These methods can yield high-purity Itol A from natural sources .

Industrial Production Methods: In industrial settings, Itol A is typically extracted using large-scale distillation and solvent extraction techniques. These methods ensure the efficient and high-yield production of Itol A, which is then used in various applications, including as an ingredient in flavors, fragrances, and as a solvent in the dye industry .

化学反応の分析

Types of Reactions: Itol A undergoes various chemical reactions, including:

Oxidation: Itol A can be oxidized to form different oxidation products.

Reduction: Itol A can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: Itol A can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives of Itol A, while reduction may produce reduced forms of the compound.

類似化合物との比較

Fenoxycarb: A juvenile hormone analog with similar growth-regulating effects on insect pests.

Other Monoterpenes: Compounds like limonene and pinene, which share structural similarities with Itol A.

Uniqueness of Itol A: Itol A is unique due to its specific bioactivity against certain insect pests and its potential as a plant-based insecticide. Its ability to disrupt juvenile hormone signaling pathways and inhibit crucial enzymes sets it apart from other similar compounds .

生物活性

Itol A, a bioactive compound derived from Itoa orientalis Hemsl. (Flacourtiaceae), has garnered attention for its potential biological activities, particularly in pest management and growth regulation. This article reviews the biological activity of Itol A, focusing on its effects on insect larvae and its underlying mechanisms.

Recent studies indicate that Itol A exhibits significant growth-regulating effects on various insect species, particularly Spodoptera frugiperda (fall armyworm). Itol A's mode of action appears to involve the modulation of juvenile hormone (JH) levels, which are crucial for insect development.

Key Findings:

- Growth Inhibition : Itol A caused severe growth obstacles in S. frugiperda, resulting in extended larval duration and reduced body weight and length. Specifically, larvae exposed to a sublethal concentration (500 mg L) showed a 36.59% decrease in JH levels after 3 days and a 22.70% decrease after 7 days .

- Gene Expression : Quantitative PCR analysis revealed that the mRNA expression levels of key JH metabolism enzymes (SfJHE and SfJHEH) increased significantly, by 6.58-fold and 2.12-fold, respectively, compared to the control group three days post-treatment .

Effects on Insect Development

The biological activity of Itol A extends beyond mere growth inhibition; it disrupts normal developmental processes in insects. The following table summarizes the effects observed in S. frugiperda larvae treated with Itol A:

| Parameter | Control Group | Itol A Treatment | Change (%) |

|---|---|---|---|

| Mean Body Weight (g) | 1.5 | 1.0 | -33.33 |

| Mean Body Length (cm) | 4.0 | 3.0 | -25.00 |

| JH Level (ng/mL) | 30 | 19 | -36.59 (Day 3) |

| JH Level (ng/mL) | 30 | 23 | -22.70 (Day 7) |

Case Studies

A comprehensive study conducted by Xu et al. highlighted the effects of Itol A on larval growth and development in S. frugiperda. The research demonstrated that exposure to Itol A not only impaired growth but also affected the hormonal balance critical for normal metamorphosis .

Broader Implications

The implications of Itol A's biological activity extend into agricultural pest management strategies. Its ability to regulate growth through hormonal pathways positions it as a potential eco-friendly alternative to synthetic pesticides.

Benefits:

- Targeted Action : By specifically targeting hormonal pathways in pests, Itol A may reduce non-target effects commonly associated with broad-spectrum insecticides.

- Sustainability : As an organic compound derived from natural sources, Itol A aligns with sustainable agricultural practices aimed at reducing chemical inputs.

特性

IUPAC Name |

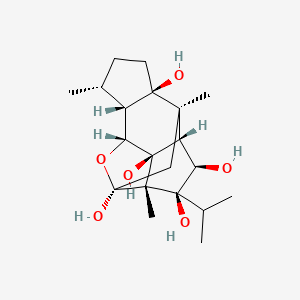

(1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16+,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPXQDVZEWENGB-FATXEXJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H]1[C@@H]3[C@@]4([C@@H]5[C@]2(C[C@@]([C@]4([C@]([C@@H]5O)(C(C)C)O)C)(O3)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。